Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1040691-09-5
VCID: VC8041847
InChI: InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3
SMILES: COC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)Cl
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol

Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate

CAS No.: 1040691-09-5

Cat. No.: VC8041847

Molecular Formula: C12H10ClNO2S

Molecular Weight: 267.73 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate - 1040691-09-5

Specification

CAS No. 1040691-09-5
Molecular Formula C12H10ClNO2S
Molecular Weight 267.73 g/mol
IUPAC Name methyl 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3
Standard InChI Key LPIFSMQUHJNVMN-UHFFFAOYSA-N
SMILES COC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)Cl
Canonical SMILES COC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate has the molecular formula C₁₂H₁₀ClNO₂S and a molecular weight of 283.73 g/mol . The IUPAC name, methyl 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate, reflects its core thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted with a 3-chlorophenyl group at position 2 and an acetoxy methyl ester at position 4 . The SMILES notation, COC(=O)CC1=C(N=C(S1)C2=CC(=CC=C2)Cl)C, encodes its connectivity, while the InChIKey ZKUGVAFLRZHCGE-UHFFFAOYSA-N provides a unique identifier for computational and database searches .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₀ClNO₂S
Molecular Weight283.73 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Topological Polar Surface61.8 Ų

Synthesis and Reactivity

Synthetic Pathways

The synthesis of methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate likely follows established protocols for thiazole formation, such as the Hantzsch thiazole synthesis or cyclization of thioamides with α-halo carbonyl compounds . A plausible route involves:

  • Formation of the Thiazole Core: Reacting 3-chlorophenylthiourea with methyl 4-chloroacetoacetate in the presence of a base (e.g., triethylamine) to facilitate cyclization .

  • Esterification: Subsequent acetylation or esterification steps to introduce the methyl acetate moiety .

Table 2: Example Synthetic Conditions for Analogous Thiazoles

StepReagents/ConditionsYieldReference
CyclizationEtOH, HCl, reflux (6 h)65–75%
EsterificationCH₃OH, H₂SO₄, 60°C (4 h)80–85%

Reactivity and Functionalization

The thiazole ring’s electron-deficient nature makes it susceptible to electrophilic substitution at the 5-position, while the methyl ester group can undergo hydrolysis to carboxylic acids or transesterification . The 3-chlorophenyl substituent may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

CompoundActivity (IC₅₀/ MIC)Cell Line/OrganismReference
23 (Cl-substituted)5.71 μM (Anticancer)MCF-7
53 (Cl-phenyl)0.09 µg/mL (Antitubercular)M. tuberculosis

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